BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Antimony in
Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Diantimony

Cat. No.: B1203571

Introduction

Antimony (Sb) and its compounds are crucial materials in the semiconductor industry, utilized in
a range of applications from n-type doping of silicon to the fabrication of advanced Ill-V
compound semiconductors. The term "diantimony" typically refers to compounds containing
two antimony atoms, such as diantimony trioxide (Sb20s), or the diatomic molecule Sb2
observed in the vapor phase. These materials are valued for their specific electronic and
physical properties.

This document provides detailed application notes and experimental protocols for the use of
antimony in two primary areas:

e N-Type Doping of Silicon: Utilizing elemental antimony for creating n-type regions in silicon
wafers through ion implantation and crystal growth methods.

» Fabrication of Antimony-Based Compound Semiconductors: Focusing on materials like
Indium Antimonide (InSb), Gallium Antimonimonide (GaSb), and Antimony Trisulfide (Sb2Ss)
for optoelectronic and high-speed device applications.

Antimony offers distinct advantages over other n-type dopants like arsenic and phosphorus,
most notably a lower diffusion coefficient. This property allows for the formation of sharper,
more abrupt doping profiles and enhanced thermal stability, which is critical for fabricating ultra-
shallow junctions in advanced CMOS devices and for high-power electronics.[1][2]
Furthermore, heavily antimony-doped silicon substrates exhibit minimal autodoping effects,
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making them ideal for epitaxial growth.[2][3] In the realm of compound semiconductors,
antimonides are key for infrared detection and high-frequency applications.[4][5]

Application: N-Type Doping of Silicon with Antimony

Antimony is a well-established n-type dopant for silicon, creating extrinsic semiconductor
material by introducing extra electrons that increase conductivity.[6] It is particularly favored for
applications requiring high dopant concentrations, minimal diffusion, and thermal stability, such
as in power devices and as a buried layer in integrated circuits.[2][7]

Data Presentation: Properties of Antimony-Doped
Silicon

The electrical properties of silicon wafers are highly dependent on the antimony doping
concentration and the subsequent processing steps. The following tables summarize key

quantitative data for Sb-doped silicon produced by ion implantation and the Czochralski (CZ)
growth method.

Parameter Value Conditions / Notes Reference(s)
Dopant Species Antimony (Sb) N-type dopant [21[7]
Common Wafer Standard for IC
) ) <100> or <111> _ [8]

Orientations manufacturing
Typical Resistivit Heavily doped to

P Y 0.001 - 10 ohm-cm ) yeop [819]
Range lightly doped

- Allows for abrupt
Low Diffusion

Key Advantage o junctions and thermal [2][3]
Coefficient B
stability
Power Devices, ICs, Suitable for high-
Applications Epitaxial Substrates, temperature and high-  [1][7][10]
Solar Cells frequency devices

Table 1: General Properties and Applications of Antimony-Doped Silicon.
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Implant Implant _ Resulting Sheet
Annealing _ _

Energy Dose . Junction Resistance Reference(s)

) Conditions

(keV) (ions/cm?) Depth (nm) (Q/sq)
600-800°C

2-5 1x1015 <20 [2]
(RTA)
600-800°C

5 5x1014 ~22 400 [2][11]
(RTA)

10 6x1024 800°C (RTA) 19 260 [10]
< 800°C

40 4x1014 ~60 <200 [10][11]
(RTA)
900°C, 30

120 2.3x1015 min [6]
(Furnace)

Table 2: Quantitative Data for Antimony lon Implantation into Silicon.

Experimental Protocol: Ultra-Shallow Junction
Formation via lon Implantation

This protocol outlines a representative process for creating ultra-shallow n*/p junctions in

silicon using low-energy antimony ion implantation, a critical step for modern CMOS device
fabrication.[2][12]

Objective: To form an n-type doped layer with a junction depth of less than 25 nm.

Materials and Equipment:

Rapid Thermal Annealing (RTA) system.

Screen oxide layer (SiOz2, ~2-5 nm), thermally grown.

P-type Silicon (Si) wafers, <100> orientation, resistivity 10-20 Q-cm.

lon Implanter capable of low-energy (<10 keV) Sb* ion beams.
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o Characterization tools: Secondary lon Mass Spectrometry (SIMS), Four-Point Probe,
Differential Hall Effect (DHE) measurement system.

Procedure:

e Substrate Preparation: Start with a clean, p-type silicon wafer. Grow a thin (2-5 nm) screen
oxide layer on the surface to minimize ion channeling and protect the silicon surface.

e lon Implantation:

o Load the wafer into the ion implanter.

o Perform the antimony implantation with the following parameters:

lon Species: Sb*

Implant Energy: 5 keV (for junction depths ~20-25 nm)[2][11]

Implant Dose: 5 x 1014 to 1 x 10> ions/cm?[2]

Wafer Tilt Angle: 7° off normal to minimize channeling.

e Post-Implantation Annealing:

o

Transfer the implanted wafer to the RTA system.

[¢]

The annealing step is crucial to repair lattice damage caused by implantation and to
electrically activate the antimony dopant atoms.

[¢]

Perform the RTA process in a nitrogen (N2) ambient with the following parameters:

» Annealing Temperature: 700°C

= Annealing Time: 10 seconds

o

Note: A low thermal budget (e.g., 600-800°C) is critical to prevent significant dopant
diffusion, preserving the shallow junction profile.[2][10]

e Characterization:
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o Measure the sheet resistance of the doped layer using a four-point probe.
o Determine the atomic concentration versus depth profile of Sb using SIMS.

o Measure the electrically active dopant profile and carrier mobility using DHE to confirm
junction depth and electrical activation.[2]

Visualization: lon Implantation and Annealing Workflow
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1. Preparation

P-type Si Wafer

Grow Screen Oxide (SiO2)

2. lon Implantation

Load into lon Implanter

Implant Sb+ lons
(5 keV, 5e14 cm-2)

3. Activation

Load into RTA System

Rapid Thermal Anneal
(700°C, 10s, N2)

4. Characterization

Sheet Resistance (4PP)
Dopant Profile (SIMS)
Electrical Profile (DHE)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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